2-Acetylamino-5-chloro-3-fluoropyridine
Description
Properties
Molecular Formula |
C7H6ClFN2O |
|---|---|
Molecular Weight |
188.59 g/mol |
IUPAC Name |
N-(5-chloro-3-fluoropyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H6ClFN2O/c1-4(12)11-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,11,12) |
InChI Key |
ZYLHAMDIDPTGQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=N1)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridine Derivatives
Key Observations:
- Substituent Bulk: The trifluoromethyl (-CF₃) group in 2-Amino-3-chloro-5-(trifluoromethyl)pyridine adds steric bulk and lipophilicity compared to the target compound’s chloro substituent at position 5.
- Halogen Effects : Iodo in 2-Chloro-5-fluoro-3-iodopyridine increases molecular weight significantly (257.35 g/mol vs. 188.45 g/mol for the target compound) and may enhance reactivity in cross-coupling reactions due to iodine’s polarizability .
Electronic and Steric Effects
Table 2: Electronic Effects of Substituents
Discussion:
- The acetylamino group at position 2 exerts both steric and electronic effects, making the target compound less reactive toward electrophiles compared to amino-substituted analogs (e.g., 2-Chloro-5-(trifluoromethyl)pyridin-3-amine) .
- Fluoro at position 3 increases the compound’s stability against metabolic degradation compared to non-halogenated pyridines.
- Chloro at position 5 acts as a leaving group in nucleophilic substitution reactions, a feature shared with 2-Chloro-5-fluoro-3-iodopyridine .
Preparation Methods
Reaction Conditions and Optimization
-
Reagents :
-
5-Chloro-2,3-difluoropyridine (1.0 eq)
-
Acetamide (1.1 eq)
-
Sodium hexamethyldisilazide (NaHMDS, 1.5 eq)
-
Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) (1:4 ratio)
-
Mechanism :
The fluorine atom at position 2 is displaced by the acetamide anion, generated in situ via deprotonation by NaHMDS. The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing chlorine and fluorine substituents.
Advantages :
-
Single-step synthesis reduces purification complexity.
-
High regioselectivity due to the directing effects of chlorine and fluorine.
Two-Step Amination-Acetylation Approach
This method involves sequential amination and acetylation, offering flexibility for intermediate isolation.
Step 1: Synthesis of 2-Amino-5-chloro-3-fluoropyridine
-
Reagents :
-
Conditions :
Key Observations :
Prolonged reaction times (>20 hours) minimize byproducts like 2,5-dichloro-3-fluoropyridine. The use of excess ammonia ensures complete substitution at position 2.
Step 2: Acetylation of the Amine Intermediate
-
Reagents :
-
Conditions :
Overall Yield : 77.3% (85.94% × 90%).
Industrial Scalability :
This method is preferred for large-scale production due to robust intermediates and straightforward purification.
Comparative Analysis of Methods
Key Takeaways :
-
The two-step amination-acetylation method balances yield and scalability.
-
Direct NAS is optimal for small-scale, rapid synthesis but requires expensive bases.
Industrial-Scale Considerations
Solvent Recovery
Byproduct Management
-
In Situ Quenching : Excess NH₃ in amination neutralizes HF byproducts.
-
Distillation : Essential for isolating high-purity 5-chloro-2,3-difluoropyridine (99.8%).
Challenges and Optimization Strategies
Regioselectivity Issues
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Acetylamino-5-chloro-3-fluoropyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves sequential halogenation and acetylation of pyridine derivatives. For example, chlorination at the 5-position can be achieved using POCl₃ or SOCl₂ under reflux, followed by fluorination via halogen exchange with KF in polar aprotic solvents. Acetylation of the amino group is typically performed using acetic anhydride in the presence of a base. Reaction temperature and stoichiometric ratios of reagents critically impact purity and yield. Parallel methods for analogous compounds (e.g., 2-chloro-5-trifluoromethylpyridine) highlight the importance of catalyst selection (e.g., Pd-mediated cross-coupling for late-stage modifications) .
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : X-ray crystallography (using programs like SHELX for refinement) provides unambiguous confirmation of regiochemistry and substituent orientation . Complementary techniques include:
- ¹H/¹³C NMR : Chemical shifts for fluorine and chlorine substituents are diagnostic (e.g., deshielding of adjacent protons).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
- IR Spectroscopy : Confirms the presence of acetyl (C=O stretch ~1650–1700 cm⁻¹) and amino groups (N-H stretch ~3300 cm⁻¹) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves resolution. Recrystallization from ethanol/water mixtures enhances purity, leveraging differential solubility of halogenated pyridines .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis detect degradation products. Light-sensitive samples require amber glassware, as fluorinated pyridines may undergo photolytic dehalogenation. Thermogravimetric analysis (TGA) identifies decomposition thresholds .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during halogenation of the pyridine ring?
- Methodological Answer : Fluorination at the 3-position is guided by directing groups. The acetylated amino group at C2 acts as a meta-director, favoring electrophilic substitution at C5 and C3. Computational modeling (DFT calculations) predicts reactivity trends by analyzing electron density maps and frontier molecular orbitals. Experimental validation via competitive reactions with isotopic labeling (e.g., ¹⁸F) can resolve mechanistic ambiguities .
Q. How do solvent and catalyst systems influence nucleophilic substitution reactions involving this compound?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) requires anhydrous conditions and ligand optimization (e.g., XPhos for steric bulk). Kinetic studies using in-situ FTIR or NMR track intermediate formation, revealing rate-limiting steps .
Q. What role does this compound play in medicinal chemistry target design?
- Methodological Answer : The compound serves as a scaffold for kinase inhibitors due to its hydrogen-bonding capacity (acetyl group) and hydrophobic interactions (chlorine/fluorine). Structure-activity relationship (SAR) studies involve iterative modifications:
- Bioisosteric replacement : Trifluoromethyl groups at C5 enhance metabolic stability.
- Protease inhibition assays : Fluorine’s electronegativity modulates binding affinity in enzymatic pockets .
Q. How can computational models predict metabolic pathways or toxicity profiles?
- Methodological Answer : In silico tools (e.g., SwissADME, Toxtree) simulate Phase I/II metabolism, identifying potential hydroxylation or acetylation sites. Molecular docking (AutoDock Vina) against cytochrome P450 isoforms predicts competitive inhibition risks. Cross-referencing with databases like PubChem alerts researchers to structural alerts for genotoxicity (e.g., aryl chloride motifs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
